molecular formula C23H28N2 B10878862 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10878862
M. Wt: 332.5 g/mol
InChI Key: NWDHOEOULGWUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic and naphthyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves multi-step organic reactions. One common route involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to its combination of bicyclic and naphthyl structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C23H28N2/c1-2-7-23-19(4-1)5-3-6-21(23)16-24-10-12-25(13-11-24)17-22-15-18-8-9-20(22)14-18/h1-9,18,20,22H,10-17H2

InChI Key

NWDHOEOULGWUOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.